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Introduction
MRT199665 is a potent and selective, ATP-competitive inhibitor of Microtubule Affinity-

Regulating Kinase (MARK), Salt-Inducible Kinase (SIK), and AMP-Activated Protein Kinase

(AMPK) families.[1] In the context of acute myeloid leukemia (AML), MRT199665 has garnered

significant interest due to its mechanism of action, which involves the inhibition of MEF2C

phosphorylation, a key event in chemotherapy resistance.[2][3][4] By targeting the MARK/SIK

signaling axis, MRT199665 induces apoptosis in MEF2C-activated human AML cells,

highlighting its therapeutic potential.[2][5]

These application notes provide detailed protocols for the in vivo use of MRT199665 in

preclinical AML models, guidance on experimental design, and data presentation.

Mechanism of Action and Signaling Pathway
MRT199665 exerts its anti-leukemic effects by inhibiting the phosphorylation of the

transcription factor MEF2C at serine 222.[2][5][6] This phosphorylation event, mediated by

MARK and SIK kinases, is critical for the transcriptional activity of MEF2C, which drives the

expression of genes associated with cell survival and chemoresistance in certain AML

subtypes.[2][7] Inhibition of this pathway by MRT199665 leads to a dose-dependent reduction

in phosphorylated MEF2C, resulting in apoptosis of AML cells.[1][5]
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MRT199665 inhibits MARK/SIK, preventing MEF2C phosphorylation and promoting apoptosis.
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Quantitative Data Summary
The following tables summarize the in vitro potency of MRT199665 and its differential effect on

AML cell lines based on their MEF2C phosphorylation status.

Table 1: In Vitro Kinase Inhibitory Activity of MRT199665

Kinase Target IC₅₀ (nM)

MARK1 2

MARK2 2

MARK3 3

MARK4 2

AMPKα1 10

AMPKα2 10

SIK1 110

SIK2 12

SIK3 43

Data sourced from MedChemExpress and Network of Cancer Research.[1][5]

Table 2: Differential Sensitivity of AML Cell Lines to MRT199665
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AML Cell Line
MEF2C Phosphorylation
Status

Mean IC₅₀ (nM)

OCI-AML2 Endogenous p-MEF2C 26 ± 13

MV4–11 Endogenous p-MEF2C 26 ± 13

MOLM-13 Endogenous p-MEF2C 26 ± 13

Kasumi-1 Endogenous p-MEF2C 26 ± 13

NB-4 Lacking MEF2C 990 ± 29

HEL Lacking MEF2C 990 ± 29

HL-60 Lacking MEF2C 990 ± 29

U937 Lacking MEF2C 990 ± 29

Data reflects increased sensitivity in cell lines with endogenous MEF2C phosphorylation.

Sourced from MedChemExpress.[1]

Experimental Protocols
AML Xenograft Mouse Model Protocol
This protocol describes the establishment of a subcutaneous AML xenograft model using the

MV4-11 cell line, which exhibits endogenous MEF2C phosphorylation.

1. Culture MV4-11 AML cells 2. Harvest and prepare cells
(5x10^6 cells in PBS/Matrigel)

3. Subcutaneous injection
into flank of NSG mice 4. Monitor tumor growth 5. Randomize mice when tumors

reach ~150 mm³ 6. Begin MRT199665 treatment

Click to download full resolution via product page

Workflow for establishing an AML xenograft model for in vivo drug testing.

Materials:

MV4-11 human AML cell line

RPMI-1640 medium with 10% FBS and 1% penicillin-streptomycin
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Phosphate-buffered saline (PBS), sterile

Matrigel (Corning)

6-8 week old female immunodeficient mice (e.g., NSG or NOD/SCID)

Syringes and needles (27-gauge)

Calipers for tumor measurement

Procedure:

Cell Culture: Culture MV4-11 cells in RPMI-1640 medium supplemented with 10% fetal

bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

Cell Preparation: Harvest cells during the logarithmic growth phase. Wash the cells twice

with sterile PBS and resuspend in a 1:1 mixture of PBS and Matrigel at a concentration of 5

x 10⁷ cells/mL.

Implantation: Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right

flank of each mouse.

Tumor Growth Monitoring: Monitor the mice for tumor growth. Tumor volume can be

calculated using the formula: (Length x Width²)/2.

Randomization and Treatment: Once tumors reach an average volume of approximately 150

mm³, randomize the mice into treatment and vehicle control groups.

MRT199665 Formulation and Administration Protocol
This protocol provides instructions for preparing and administering MRT199665 via oral

gavage.

Materials:

MRT199665 powder

Dimethyl sulfoxide (DMSO)
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PEG300

Tween-80

Sterile saline (0.9% NaCl)

Oral gavage needles (20-22 gauge, ball-tipped)

Syringes

Formulation (Vehicle: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline):

Prepare a stock solution of MRT199665 in DMSO (e.g., 27.5 mg/mL).

To prepare a 1 mL working solution, add 100 µL of the DMSO stock solution to 400 µL of

PEG300 and mix thoroughly.

Add 50 µL of Tween-80 and mix until the solution is homogenous.

Add 450 µL of sterile saline to reach the final volume of 1 mL and mix well.

This formulation should be prepared fresh daily. If precipitation occurs, gentle warming and

sonication can be used to aid dissolution.[1]

Administration:

Dosage: While specific in vivo dosage for MRT199665 is not widely published, studies with

analogous SIK inhibitors in AML xenograft models have used doses ranging from 10 to 50

mg/kg, administered once or twice daily.[8][9] A dose-response study is recommended to

determine the optimal dosage for MRT199665.

Procedure: Administer the formulated MRT199665 or vehicle control solution to the mice via

oral gavage. The administration volume should not exceed 10 mL/kg of body weight.

Monitoring: Monitor the mice daily for changes in body weight, general health, and any signs

of toxicity.

Pharmacodynamic Analysis Protocol
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This protocol outlines the procedure for assessing target engagement by measuring the

phosphorylation of HDAC4, a downstream substrate of SIKs.

Materials:

Tumor tissue from treated and control mice

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

BCA protein assay kit

SDS-PAGE gels and electrophoresis apparatus

Western blot transfer system

Primary antibodies: anti-pHDAC4 (Ser246/467/632), anti-HDAC4, anti-GAPDH or β-actin

HRP-conjugated secondary antibody

Chemiluminescent substrate

Procedure:

Tissue Collection: At the end of the treatment period (or at specified time points), euthanize

the mice and excise the tumors.

Protein Extraction: Homogenize the tumor tissue in lysis buffer and quantify the protein

concentration using a BCA assay.

Western Blotting:

Separate equal amounts of protein from each sample by SDS-PAGE.

Transfer the proteins to a PVDF membrane.

Block the membrane and incubate with primary antibodies against pHDAC4, total HDAC4,

and a loading control.

Incubate with the appropriate HRP-conjugated secondary antibody.
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Visualize the protein bands using a chemiluminescent substrate and an imaging system.

Analysis: Quantify the band intensities and normalize the pHDAC4 signal to total HDAC4

and the loading control to determine the extent of target inhibition.

Disclaimer
The provided protocols are for research purposes only and should be adapted and optimized

based on the specific experimental goals and institutional guidelines. While MRT199665 has

shown promise in preclinical studies, further research is needed to establish its safety and

efficacy. The dosage information for MRT199665 is based on studies of analogous compounds

and should be determined empirically through dose-ranging studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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[https://www.benchchem.com/product/b609327#in-vivo-experimental-design-using-
mrt199665]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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